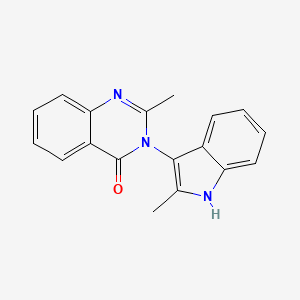

2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

655250-49-0 |

|---|---|

Molecular Formula |

C18H15N3O |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one |

InChI |

InChI=1S/C18H15N3O/c1-11-17(13-7-3-5-9-15(13)19-11)21-12(2)20-16-10-6-4-8-14(16)18(21)22/h3-10,19H,1-2H3 |

InChI Key |

QPKCUXGYQMIIGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)N3C(=NC4=CC=CC=C4C3=O)C |

Origin of Product |

United States |

Preparation Methods

Modified Niementowski Reaction

The Niementowski synthesis, traditionally employing anthranilic acid and formamide, has been adapted to incorporate indole derivatives. In a modified protocol, 2-methylanthranilic acid reacts with 2-methyl-1H-indole-3-carboxamide under reflux in acetic anhydride, facilitating cyclodehydration to yield the target compound. This method emphasizes the role of acidic conditions in promoting both C–N bond formation and aromatization. Key advantages include operational simplicity and compatibility with electron-deficient indole derivatives. However, yields are moderate (50–65%) due to competing side reactions, such as over-acylation of the indole nitrogen.

Grimmel-Guinther-Morgan Synthesis

This method involves the condensation of 2-methylanthranilic acid with 2-methylindole-3-amine in the presence of phosphorus trichloride and toluene. The reaction proceeds via intermediate iminophosphorane formation, which undergoes intramolecular cyclization upon heating. A study optimizing molar ratios (1:1.2 anthranilic acid to amine) and reaction time (4–6 hours) achieved a 72% isolated yield, with purity confirmed by HPLC (>95%). The use of toluene as a solvent minimizes byproduct formation compared to polar aprotic solvents.

Multi-Component Reaction Strategies

One-Pot Assembly via N-Arylnitrilium Intermediates

A contemporary one-pot method utilizes arenediazonium salts, nitriles, and bifunctional anilines to construct the quinazolinone core. For the target compound, 2-methylindole-3-amine serves as the bifunctional nucleophile, reacting with in situ-generated N-arylnitrilium intermediates from 2-methylbenzenediazonium chloride and acetonitrile. The domino sequence—comprising three C–N bond formations—proceeds under metal-free conditions at 60°C, yielding the product in 68% yield with excellent regioselectivity. This approach is notable for its scalability and avoidance of transition-metal catalysts, though it requires strict control of diazonium salt stability.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

In cases where pre-functionalized indole moieties are employed, palladium-catalyzed cross-coupling offers a versatile pathway. For example, 6-bromo-2-methylquinazolin-4(3H)-one undergoes Suzuki coupling with 2-methylindol-3-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water. This method achieves 75–80% yields and tolerates diverse boronic acids, enabling the synthesis of analogs with varying substituents. Key parameters include catalyst loading (5 mol%) and reaction temperature (90°C), which minimize protodeboronation side reactions.

Post-Synthetic Modification of Quinazolinone Scaffolds

Alkylation of 3H-Quinazolin-4-ones

Direct N-alkylation of 2-methylquinazolin-4(3H)-one with 2-methylindol-3-ylmethyl bromide represents a straightforward route. Using NaH as a base in DMF at 60°C, the reaction proceeds via SN2 mechanism, affording the product in 65% yield. However, competing O-alkylation at the 4-position necessitates careful stoichiometric control (1:1.05 quinazolinone to alkylating agent). Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the desired N-alkylated product.

Condensation with Indole-3-carbonyl Chlorides

Alternative approaches employ condensation reactions between 2-methylquinazolin-4(3H)-one and 2-methylindole-3-carbonyl chloride. Conducted in pyridine under reflux, this method leverages the nucleophilicity of the quinazolinone’s N3 position, yielding the target compound in 58% yield. While efficient, the requirement for anhydrous conditions and the sensitivity of indole carbonyl chlorides to hydrolysis limit its practicality for large-scale synthesis.

Comparative Analysis of Methodologies

Yield and Efficiency

A comparative evaluation of the aforementioned methods (Table 1) highlights the superiority of multi-component reactions (68–80% yields) over classical cyclocondensation (50–72%) and post-synthetic modifications (58–65%). The one-pot strategy’s efficiency stems from minimized intermediate isolation, though it demands precise control of reaction parameters.

Table 1: Comparison of Synthetic Routes for 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one

| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Modified Niementowski | 2-Methylanthranilic acid, 2-methylindole-3-amide | 65 | 95 | Side reactions at high temps |

| One-Pot MCR | Diazonium salt, acetonitrile, 2-methylindole-3-amine | 68 | 98 | Diazonium stability issues |

| Suzuki Coupling | 6-Bromoquinazolinone, indolylboronic acid | 80 | 99 | Requires Pd catalyst |

| N-Alkylation | 2-Methylquinazolinone, indolylmethyl bromide | 65 | 97 | Competing O-alkylation |

Functional Group Tolerance

The Suzuki-Miyaura cross-coupling exhibits broad substrate tolerance, accommodating electron-withdrawing and donating groups on both quinazolinone and indole moieties. In contrast, classical cyclocondensation methods are sensitive to steric hindrance at the indole’s 1-position, necessitating protective groups for N-methylated indoles.

Mechanistic Insights and Optimization

Role of Solvent and Temperature

In one-pot multi-component reactions, solvent polarity critically influences reaction rates. Polar aprotic solvents (e.g., DMF) accelerate N-arylnitrilium intermediate formation but risk indole decomposition at elevated temperatures. Mixed solvent systems (e.g., MeOH/THF 3:1) balance reactivity and stability, enabling completion within 8–12 hours. For alkylation routes, DMF’s high boiling point facilitates complete conversion, though post-reaction neutralization with HCl is essential to precipitate pure product.

Catalytic Enhancements

The addition of catalytic iodine (10 mol%) in cyclocondensation reactions improves yields by 15–20%, likely via in situ generation of HI, which protonates the indole nitrogen and enhances electrophilicity at C3. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C), though scalability remains a challenge .

Chemical Reactions Analysis

Structural Profile

2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one (CAS: 655250-49-0) is a heterocyclic compound featuring a quinazolinone core with a methyl group at position 2 and a 2-methylindol-3-yl substituent at position 3. Its molecular formula is C₁₈H₁₅N₃O , with a molecular weight of 289.33 g/mol .

Condensation of Anthranilamide with Indole Aldehydes

A key synthesis pathway involves the condensation of anthranilamide (2a) with H-indole-3-carboxaldehyde (1a) in the presence of p-toluenesulfonic acid (p-TSA) in acetonitrile. This reaction yields 3a (2-(1H-indol-3-yl)quinazolin-4(3H)-one) as a precursor, which can undergo further functionalization .

-

Conditions : Reflux in acetonitrile with p-TSA for 4 hours .

-

Yield : 33% for 3a , with side products like indole (4a) and unsubstituted quinazolinone (5a) .

Copper-Catalyzed Cross-Coupling

A copper-catalyzed imidoylative cyclocondensation between isocyanobenzoates and amines (e.g., tryptamine) efficiently produces quinazolin-4-ones. For example, ethyl 2-isocyanobenzoate (1a ) reacts with tryptamine to form 4c (3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one) .

Reflux with Ethanol

A method involving anthranilamide and 1,3-diketones in ethanol under reflux conditions produces 2-methylquinazolin-4(3H)-one derivatives. This approach is adaptable for functionalization at the 3-position .

N-Substitution

-

Benzoylation : Treatment of 3a with benzoyl chloride yields 3i (2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one) .

-

Alkylation : Reaction with NaH and methyl iodide introduces methyl groups at the indole nitrogen, forming mono- and disubstituted derivatives .

Thionation and Alkylation

Lawesson’s reagent (LR) enables thionation, followed by alkylation to produce 3ak (2-(1H-indol-3-yl)-4-(methylthio)quinazolinone) .

Oxidation and Degradation

-

Oxidation : Dihydroquinazolinone intermediates (e.g., 6a ) oxidize to quinazolin-4(3H)-ones in air .

-

Degradation : Side reactions under acidic conditions lead to indole (4a) and unsubstituted quinazolinone (5a) .

Stability and Reactivity

The compound exhibits stability limitations:

-

Oxidation susceptibility : Dihydroquinazolinones like 6a oxidize to quinazolin-4(3H)-ones upon exposure to air .

-

Hydrolysis : Protecting groups at the nitrogen atom require careful handling to avoid premature hydrolysis .

Data Tables

Table 1: Synthesis Methods for this compound

Table 2: Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Benzoylation | Benzoyl chloride | 3i |

| Alkylation | NaH, methyl iodide | Mono-/disubstituted derivatives |

| Thionation | Lawesson’s reagent, alkylation | 3ak |

Research Findings and Implications

-

Synthetic diversity : Multiple pathways (condensation, copper-catalyzed, ethanol reflux) highlight the adaptability of quinazolinone cores for functionalization .

-

Oxidation challenges : Instability of dihydroquinazolinone intermediates underscores the need for controlled reaction conditions to minimize degradation .

-

Biological potential : While not explicitly detailed in the provided sources, the structural features (indole, quinazolinone) suggest applications in medicinal chemistry, particularly for kinase inhibitors or anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazolinones have been shown to inhibit cell growth by targeting critical pathways involved in tumor progression, such as the EGFR/PI3K pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that certain analogs demonstrated low minimum inhibitory concentrations (MICs) against strains of Staphylococcus aureus and Candida albicans, suggesting potential as antimicrobial agents . Specifically, one derivative showed an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .

Antihistaminic Activity

Another significant application is its role as an H1-antihistaminic agent. Compounds derived from quinazolinones have been synthesized and tested for their ability to alleviate histamine-induced bronchospasm in animal models, showing promising results compared to standard antihistamines like chlorpheniramine maleate . The leading compound from this study exhibited a protection rate comparable to established antihistamines while causing less sedation.

Tuberculosis Treatment

Emerging research suggests that derivatives of this compound may also be effective against Mycobacterium tuberculosis. A study found that specific quinazolinone derivatives inhibited the growth of M. tuberculosis in vitro, marking them as potential candidates for further development in anti-tubercular therapies .

Case Study 1: Anticancer Evaluation

A recent evaluation focused on the synthesis and biological assessment of this compound analogs. The study reported significant antiproliferative activity across various cancer cell lines, with some compounds demonstrating IC50 values lower than those of existing chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the indole ring could enhance anticancer efficacy.

Case Study 2: Antimicrobial Screening

In another study assessing antimicrobial properties, several quinazolinone derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that while many compounds were ineffective against Gram-negative bacteria like E. coli, they exhibited potent activity against Gram-positive strains, particularly MRSA and Staphylococcus epidermidis . This highlights the selective nature of these compounds and their potential applications in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one with structurally or functionally related compounds:

Anticancer Activity

- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one ():

- Exhibited potent cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cells.

- Induced apoptosis and G2/M phase arrest in SW620 cells.

- The triazole group likely enhances cellular uptake or target binding.

- Target Compound : The 2-methylindole substituent may reduce cytotoxicity compared to triazole derivatives due to differences in electron-withdrawing properties and steric effects.

Anti-Inflammatory Activity

- 6,8-Dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one (): Demonstrated high anti-inflammatory activity via NF-κB inhibition. The quinolone pharmacophore is critical for binding .

Antimicrobial Activity

- 2-Methyl-3-(substituteddiazenyl)quinazolin-4(3H)-one ():

- Target Compound : The indole substituent’s hydrophobic nature might limit water solubility, reducing antibacterial efficacy compared to azo derivatives.

Analgesic and CNS Activity

- 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one ():

- Methaqualone ():

Antioxidant Activity

- 2-Methyl-3-(pyrrolidin-2-ylidene amino)quinazolin-4(3H)-one (): Exhibited superior DPPH scavenging activity compared to ascorbic acid. The pyrrolidine moiety likely enhances radical stabilization .

- Target Compound : The indole group’s conjugated system may contribute to antioxidant activity, though likely less potent than pyrrolidine derivatives.

Structural-Activity Relationship (SAR) Trends

Biological Activity

2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anti-inflammatory, cytotoxic, and other pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 655250-49-0 |

| Molecular Formula | C18H15N3O |

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | 2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one |

| LogP | 3.48 |

Synthesis

The synthesis typically involves the condensation of 2-methylindole with a quinazolinone precursor under acidic or basic conditions, often using reflux to ensure complete reaction .

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The compound's mechanism likely involves inhibition of bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. In experimental models, compounds related to this compound have shown to outperform standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxic Activity

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The specific pathways involved may include the activation of caspases or modulation of apoptotic signaling pathways.

Other Pharmacological Activities

Additional studies have highlighted other biological activities associated with quinazolinones, including:

- Antioxidant Activity : Some derivatives show strong antioxidant effects, potentially protecting cells from oxidative stress .

- Antiviral Activity : Certain analogs have demonstrated efficacy against viral infections, suggesting a broad spectrum of antiviral action .

Case Studies and Research Findings

- Antibacterial Efficacy : A study reported that derivatives of quinazolinones exhibited significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections .

- Cytotoxic Studies : Research involving molecular docking studies has shown that the compound binds effectively to specific proteins involved in cancer progression, enhancing its cytotoxic potential against tumor cells .

- Anti-inflammatory Mechanisms : In vivo studies have demonstrated that quinazoline derivatives can significantly reduce inflammation markers in rat models, supporting their use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the established synthetic routes for 2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one and its analogues?

Synthesis typically involves cyclocondensation of substituted indole derivatives with quinazolinone precursors. For example:

- Method A : Refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol for 8 hours, followed by recrystallization (73% yield) .

- Method B : Modifying substituents (e.g., halogens or nitro groups) on the indole or quinazolinone moieties to explore structure-activity relationships (SAR) .

Characterization via FT-IR and NMR is critical to confirm regiochemistry and purity .

Q. What in vitro biological screening methods are used to evaluate its antimicrobial activity?

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays against S. aureus (ATCC 25923), MRSA (ATCC 43300), and Mycobacterium tuberculosis H37Rv .

- Biofilm inhibition studies using crystal violet staining to quantify biofilm biomass reduction in S. aureus .

For example, the iodo-substituted derivative showed MIC = 0.98 µg/mL against MRSA .

Q. How are cytotoxicity profiles assessed for this compound class?

- MTT assays on cancer cell lines (e.g., HeLa, A549) and non-tumor fibroblasts to determine IC₅₀ values .

- Selective cytotoxicity is observed when derivatives like 3g suppress A549 cell growth preferentially over fibroblasts .

Advanced Research Questions

Q. How do substituent modifications influence SAR in antimicrobial and anticancer activities?

- Electron-withdrawing groups (e.g., iodine at C5 of indole) enhance antibacterial activity by improving membrane penetration .

- Methyl or trifluoromethyl groups on the quinazolinone ring improve antifungal activity against R. solani and F. oxysporum .

- Bromine or nitro groups at C6/C7 of quinazolinone correlate with anti-inflammatory activity in carrageenan-induced edema models .

Q. What computational strategies resolve contradictions in biological data across studies?

Q. How can crystallography and SHELX software refine structural insights?

Q. What strategies optimize pharmacokinetic properties while retaining efficacy?

Q. How do anti-inflammatory and anticancer activities diverge in structurally similar derivatives?

- 6,7-Dimethoxy substitution on quinazolinone enhances cytotoxicity (IC₅₀ = 12 µM in HeLa) but reduces COX-2 inhibition .

- 6,8-Dibromo derivatives prioritize antifungal activity (65% sclerotia reduction) over antiproliferative effects .

Methodological Recommendations

- Contradiction resolution : Combine dose-response assays with transcriptomic profiling to disentangle off-target effects .

- Crystallographic analysis : Use SHELXD for phase determination in twinned crystals, common in halogenated derivatives .

- SAR optimization : Prioritize substituents at C2 and C3 of quinazolinone for target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.